1-Methyl-4-{pyrazolo[1,5-a]pyrimidin-5-yl}-1,4-diazepane
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Overview
Description
1-Methyl-4-{pyrazolo[1,5-a]pyrimidin-5-yl}-1,4-diazepane is a heterocyclic compound that features a unique combination of pyrazolo[1,5-a]pyrimidine and diazepane rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-{pyrazolo[1,5-a]pyrimidin-5-yl}-1,4-diazepane typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of pyrazolo[1,5-a]pyrimidine derivatives with diazepane precursors in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-{pyrazolo[1,5-a]pyrimidin-5-yl}-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrazolo[1,5-a]pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
1-Methyl-4-{pyrazolo[1,5-a]pyrimidin-5-yl}-1,4-diazepane has a wide range of scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for developing inhibitors of enzymes such as cyclin-dependent kinases (CDKs), which are targets for cancer therapy.
Biological Studies: The compound is used in studying cellular processes and signaling pathways due to its ability to interact with specific molecular targets.
Material Science: Its unique photophysical properties make it useful in the development of fluorescent probes and sensors.
Mechanism of Action
The mechanism of action of 1-Methyl-4-{pyrazolo[1,5-a]pyrimidin-5-yl}-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as a CDK inhibitor, it binds to the ATP-binding site of the kinase, preventing phosphorylation of target proteins and thereby inhibiting cell cycle progression . The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with its targets, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities but different structural features.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its potent inhibitory activity against CDKs and other enzymes.
Uniqueness
1-Methyl-4-{pyrazolo[1,5-a]pyrimidin-5-yl}-1,4-diazepane stands out due to its unique combination of pyrazolo[1,5-a]pyrimidine and diazepane rings, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as a scaffold for drug development make it a valuable compound in scientific research .
Properties
Molecular Formula |
C12H17N5 |
---|---|
Molecular Weight |
231.30 g/mol |
IUPAC Name |
5-(4-methyl-1,4-diazepan-1-yl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C12H17N5/c1-15-6-2-7-16(10-9-15)11-4-8-17-12(14-11)3-5-13-17/h3-5,8H,2,6-7,9-10H2,1H3 |
InChI Key |
UEMWAOCGLKOGTJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCN(CC1)C2=NC3=CC=NN3C=C2 |
Origin of Product |
United States |
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